Itanapraced

Alzheimer's disease amyloid‑beta γ‑secretase modulation

Itanapraced (CHF5074, CSP‑1103) is an orally active γ‑secretase modulator (GSM) with a >5‑fold selectivity for Aβ42 (IC50=3.6 µM) over Aβ40 (IC50=18.4 µM). Unlike γ‑secretase inhibitors (Semagacestat, Avagacestat), it does not interfere with Notch processing at concentrations up to 5 µM and exhibits minimal COX‑1/COX‑2 inhibition (IC50 >100 µM). Its 50% oral bioavailability and ~20‑hour half‑life support once‑daily dosing in APP transgenic mice (e.g., Tg2576). Preclinical data also demonstrate LRRK2‑mediated neuroprotection in Parkinson’s disease models. With a well‑characterized human safety profile (>200 subjects), Itanapraced is the reference GSM for long‑term efficacy and toxicology studies requiring Notch‑sparing Aβ modulation.

Molecular Formula C16H11Cl2FO2
Molecular Weight 325.2 g/mol
CAS No. 749269-83-8
Cat. No. B1668614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItanapraced
CAS749269-83-8
Synonyms1-(3',4'-dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid
CHF 5074
CHF-5074
CHF5074
Molecular FormulaC16H11Cl2FO2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O
InChIInChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21)
InChIKeyLIYLTQQDABRNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Itanapraced (CAS 749269-83-8): A γ‑Secretase Modulator with Preferential Aβ42 Inhibition and Notch‑Sparing Profile


Itanapraced (CHF5074, CSP‑1103) is an orally active, small‑molecule γ‑secretase modulator (GSM) and non‑steroidal anti‑inflammatory derivative [1]. It reduces secretion of the amyloid‑beta peptides Aβ42 and Aβ40 in human neuroglioma cells (H4swe) with IC50 values of 3.6 µM and 18.4 µM, respectively, indicating a >5‑fold preference for the more pathogenic Aβ42 species [2][3]. The compound exhibits minimal inhibition of cyclooxygenase‑1/2 (IC50 >100 µM) and, unlike classical γ‑secretase inhibitors, does not interfere with Notch processing at relevant concentrations .

Itanapraced Procurement Rationale: Why Not All γ‑Secretase‑Targeting Compounds Are Interchangeable


γ‑Secretase‑targeting compounds fall into two mechanistically distinct classes: inhibitors (GSIs) that block enzyme activity and modulators (GSMs) that shift APP processing away from Aβ42 production without abolishing enzyme function [1]. GSIs such as Semagacestat (LY450139) exhibit potent Aβ reduction but co‑inhibit Notch cleavage (Notch IC50/Aβ42 IC50 = 1.3), leading to dose‑limiting gastrointestinal and immunological toxicity that halted clinical development [2]. Second‑generation Notch‑sparing GSIs like Avagacestat (BMS‑708163) achieve higher Notch selectivity (~193‑fold) but retain sub‑nanomolar potency that may drive mechanism‑based adverse events . Itanapraced, as a GSM, operates with micromolar potency and does not induce Notch cleavage at concentrations up to 5 µM, representing a fundamentally different pharmacological approach that cannot be replicated by substituting a GSI [3][4].

Itanapraced Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


Preferential Aβ42 vs. Aβ40 Inhibition: Itanapraced Shows >5‑Fold Selectivity for the More Pathogenic Aβ42 Species

Itanapraced inhibits Aβ42 secretion with an IC50 of 3.6 µM and Aβ40 secretion with an IC50 of 18.4 µM in H4swe human neuroglioma cells, demonstrating a 5.1‑fold selectivity for Aβ42 over Aβ40 [1]. In contrast, the γ‑secretase inhibitor Semagacestat inhibits Aβ42 and Aβ40 with near‑equivalent potency (IC50 = 10.9 nM and 12.1 nM, respectively; ratio = 1.1) [2]. This preferential Aβ42 lowering is a defining feature of γ‑secretase modulators and is not observed with pan‑γ‑secretase inhibitors [3].

Alzheimer's disease amyloid‑beta γ‑secretase modulation

Notch‑Sparing Safety Profile: Itanapraced Does Not Induce Notch Cleavage at 5 µM, Unlike Semagacestat Which Inhibits Notch with IC50 = 14.1 nM

Itanapraced does not induce Notch intracellular cleavage in HEK293swe cells at concentrations up to 5 µM [1][2]. In stark contrast, Semagacestat inhibits Notch signaling with an IC50 of 14.1 nM and exhibits a Notch IC50/Aβ42 IC50 ratio of only 1.3, indicating virtually no therapeutic window between Aβ reduction and Notch‑mediated toxicity [3]. Avagacestat (BMS‑708163) achieves a 193‑fold Notch selectivity window but still inhibits Notch at low nanomolar concentrations . Itanapraced's complete lack of Notch effect at 5 µM represents a fundamentally different safety profile.

Notch signaling γ‑secretase target‑based toxicity

In Vivo Brain Aβ Reduction: Itanapraced Markedly Reduces Brain Aβ Burden in Tg2576 Mice at 12.5 mg/kg/day, Comparable to Effects Reported for Avagacestat

In Tg2576 transgenic mice, oral administration of Itanapraced at 12.5 mg/kg/day for 7 days significantly decreases plasma Aβ42 levels, and chronic treatment (375 ppm in diet for 6 months) markedly reduces brain Aβ plaque area and plaque number without histological signs of Notch‑mediated toxicity [1][2]. In contrast, Semagacestat treatment in similar models was associated with Notch‑related gastrointestinal toxicity and failed to demonstrate cognitive benefit in clinical trials [3]. Avagacestat also reduces brain Aβ in preclinical models but requires careful dosing to avoid Notch‑related adverse events [4].

Alzheimer's disease transgenic mouse model amyloid‑beta

Pharmacokinetic Differentiation: Itanapraced Exhibits 50% Oral Bioavailability and ~20‑Hour Plasma Half‑Life in Rats

In rats, Itanapraced demonstrates 50% oral bioavailability and a plasma elimination half‑life (t1/2) of approximately 20 hours, supporting once‑daily oral dosing [1]. This PK profile is favorable for sustained target engagement in chronic neurodegenerative disease models. In comparison, Semagacestat exhibits a shorter half‑life in humans (~2–3 hours) requiring more frequent dosing or higher peak concentrations that may exacerbate Notch‑related toxicity [2]. Avagacestat also shows moderate half‑life but requires careful therapeutic window management due to residual Notch inhibition [3].

pharmacokinetics oral bioavailability half‑life

Minimal COX‑1/COX‑2 Inhibition: Itanapraced Shows IC50 >100 µM for Both Cyclooxygenase Isoforms, Avoiding NSAID‑Like Off‑Target Effects

Itanapraced, despite being a flurbiprofen derivative, exhibits IC50 values >100 µM for both COX‑1 and COX‑2, indicating negligible cyclooxygenase inhibition at pharmacologically relevant concentrations . This profile avoids the gastrointestinal, renal, and cardiovascular liabilities associated with chronic NSAID use. In contrast, the parent NSAID flurbiprofen inhibits COX‑1 with an IC50 of ~0.5 µM and COX‑2 with an IC50 of ~2 µM [1]. Other γ‑secretase modulators derived from NSAIDs (e.g., R‑flurbiprofen) retain partial COX inhibitory activity that may confound interpretation of Aβ‑lowering effects [2].

COX inhibition off‑target selectivity safety pharmacology

Clinical‑Stage Validation: Itanapraced Has Been Administered to >200 Human Subjects with Demonstrated CNS Biomarker Effects

In a Phase 2 study in patients with mild cognitive impairment (MCI), Itanapraced produced dose‑related, statistically significant reductions in brain neuroinflammatory mediators (soluble CD40 ligand, TNF‑α) and total tau, a marker of neurodegeneration, with stable cognitive function over up to two years of treatment [1][2]. This clinical experience (>200 subjects) distinguishes Itanapraced from earlier‑stage GSMs that lack human biomarker or safety data [3]. Semagacestat advanced to Phase 3 but was terminated due to worsening cognition and Notch‑mediated toxicities; Avagacestat Phase 2 trials were discontinued for similar safety concerns [4].

clinical trial mild cognitive impairment biomarker

Itanapraced Optimal Use Scenarios in Alzheimer's Disease and Neurodegeneration Research


Chronic Oral Dosing in Transgenic Alzheimer's Disease Mouse Models Requiring Notch‑Sparing Aβ Reduction

Itanapraced is ideally suited for long‑term oral administration studies (weeks to months) in APP transgenic mice (e.g., Tg2576, APP/PS1) where sustained Aβ42/Aβ40 modulation without Notch‑mediated gastrointestinal or immunological toxicity is essential [1]. The compound's 50% oral bioavailability and ~20‑hour half‑life support once‑daily dosing by oral gavage or dietary admixture (e.g., 375 ppm in chow), with demonstrated reductions in brain Aβ plaque load and improved cognitive outcomes [2].

Head‑to‑Head Comparator Studies Benchmarking γ‑Secretase Modulators vs. Inhibitors for Target‑Engagement Selectivity

Itanapraced serves as a reference GSM in studies designed to compare the therapeutic index of γ‑secretase modulators versus inhibitors (e.g., Semagacestat, Avagacestat, DAPT) [3]. Its well‑characterized IC50 values (Aβ42 = 3.6 µM; Aβ40 = 18.4 µM), lack of Notch effect at 5 µM, and minimal COX inhibition (>100 µM) provide clear benchmarks for evaluating the selectivity and off‑target profiles of novel γ‑secretase‑targeting compounds .

Investigating LRRK2‑Mediated Neurotoxicity in Parkinson's Disease Models

Preclinical data demonstrate that Itanapraced blocks LRRK2 expression and LRRK2‑mediated neurotoxicity, preserving dopaminergic neuron health in models of Parkinson's disease [4]. This application leverages Itanapraced's CNS penetration and favorable pharmacokinetics to explore non‑amyloid mechanisms in synucleinopathies and LRRK2‑associated neurodegeneration, positioning the compound for Parkinson's disease research beyond its Alzheimer's disease origins [5].

Human Biomarker‑Guided Clinical Trial Design for Mild Cognitive Impairment and Early Alzheimer's Disease

Based on Phase 2 data showing reductions in CSF/CD40 ligand, TNF‑α, and total tau in MCI patients, Itanapraced is appropriate for investigator‑initiated trials or observational studies examining fluid and imaging biomarkers of neuroinflammation and neurodegeneration [6]. Its established human safety profile in >200 subjects and once‑daily oral dosing facilitate clinical research protocols requiring chronic administration with minimal safety monitoring burden [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itanapraced

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.